molecular formula C25H28ClN3OS B14685397 10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride CAS No. 36799-01-6

10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride

Cat. No.: B14685397
CAS No.: 36799-01-6
M. Wt: 454.0 g/mol
InChI Key: BGURKOZGWZYGNE-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring

Preparation Methods

The synthesis of 10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride involves several steps. The initial step typically includes the formation of the phenothiazine core, followed by the introduction of the carboxamide group. The N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl) group is then attached through a series of reactions involving methylation and amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic agent.

Properties

CAS No.

36799-01-6

Molecular Formula

C25H28ClN3OS

Molecular Weight

454.0 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]phenothiazine-10-carboxamide;hydrochloride

InChI

InChI=1S/C25H27N3OS.ClH/c1-26(17-16-20-10-4-3-5-11-20)18-19-27(2)25(29)28-21-12-6-8-14-23(21)30-24-15-9-7-13-22(24)28;/h3-15H,16-19H2,1-2H3;1H

InChI Key

BGURKOZGWZYGNE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)CCN(C)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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